FQI1

Beschreibung

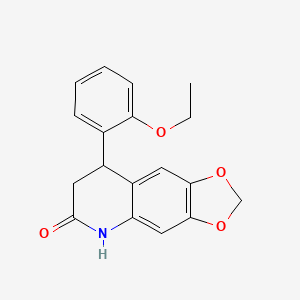

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

8-(2-ethoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-2-21-15-6-4-3-5-11(15)12-8-18(20)19-14-9-17-16(7-13(12)14)22-10-23-17/h3-7,9,12H,2,8,10H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSYGLXHLSPWLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2CC(=O)NC3=CC4=C(C=C23)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

599151-35-6 | |

| Record name | 599151-35-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one (FQI1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one, a compound also known as Factor Quinolinone Inhibitor 1 (FQI1). This compound has been identified as a potent and selective inhibitor of the transcription factor LSF (Late SV40 Factor), a protein implicated in the progression of hepatocellular carcinoma (HCC) and other cancers. This document collates available data on its chemical characteristics, synthesis, and mechanism of action, presenting it in a manner accessible to researchers, scientists, and professionals in drug development. Particular emphasis is placed on summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

Chemical and Physical Properties

8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one (this compound) is a heterocyclic small molecule belonging to the quinolinone class. Its core structure features a fused dioxoloquinoline ring system.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₇NO₄ | (Predicted) |

| Molecular Weight | 311.33 g/mol | (Predicted) |

| CAS Number | 599151-35-6 | Commercial Suppliers |

| Appearance | White to beige powder | Commercial Suppliers |

| pKa (Predicted) | 13.36 ± 0.40 | ChemicalBook |

| Solubility | Soluble in DMSO (10 mg/mL, clear solution) and ethanol. | ChemicalBook |

| Storage | Stable for 2 years as supplied. Solutions in DMSO or ethanol may be stored at -20°C for up to 3 months. | ChemicalBook |

Note: The pKa value is a prediction and should be confirmed by experimental determination. The basicity of quinolinone derivatives is influenced by substituents on the quinoline ring.

Synthesis and Characterization

General Synthesis of 8-aryl-7,8-dihydro-[1][2]-dioxolo[4,5-g]quinolin-6(5H)-ones

A general and environmentally friendly method for the synthesis of the 8-aryl-7,8-dihydro-[1][2]-dioxolo[4,5-g]quinolin-6(5H)-one scaffold has been reported. This method utilizes a three-component reaction under ultrasound irradiation.

Experimental Protocol: Sonochemical Synthesis

-

Reactants: A mixture of Meldrum's acid (1 mmol), 3,4-(methylenedioxy)aniline (1 mmol), a substituted aromatic aldehyde (in the case of this compound, 2-ethoxybenzaldehyde) (1 mmol), and TiO₂ nanoparticles (10 mol%) is prepared.

-

Solvent: The reaction is carried out in 20 mL of tap water.

-

Procedure: The mixture is placed in a flask and sonicated using a high-intensity probe sonicator (50% amplitude, 50 W power) with a 12 mm probe for an appropriate time.

-

Monitoring: The completion of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the solid precipitate is filtered, washed with water (10 mL), and dried to yield the crude product.

This protocol describes a general method for the synthesis of the compound class. The specific synthesis and purification details for this compound would have been established in the original discovery paper by Grant et al. (2012).

Characterization

Standard analytical techniques would be employed for the characterization of this compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Melting Point: To assess the purity of the compound.

Mechanism of Action and Biological Activity

This compound is a first-in-class inhibitor of the transcription factor LSF. LSF is known to be overexpressed in hepatocellular carcinoma (HCC) and plays a role in oncogenesis.

Inhibition of LSF DNA-Binding Activity

This compound directly inhibits the DNA-binding activity of LSF. This has been demonstrated through both in vitro electrophoretic mobility shift assays (EMSA) and in-cell chromatin immunoprecipitation (ChIP) assays. By preventing LSF from binding to the promoter regions of its target genes, this compound effectively blocks LSF-dependent transcriptional activation.

Interaction with DNMT1

Further studies have revealed a more nuanced mechanism of action. LSF has been shown to directly bind to DNA (cytosine-5)-methyltransferase 1 (DNMT1), a key enzyme in maintaining DNA methylation patterns. This interaction stimulates DNMT1 activity. This compound disrupts the LSF-DNMT1 complex, leading to aberrant DNA methylation and altered gene expression.

dot

References

An In-depth Technical Guide to the Mechanism of Action of 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one (FQI1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one, also known as Factor Quinolinone Inhibitor 1 (FQI1), is a novel small molecule inhibitor targeting the transcription factor Late SV40 Factor (LSF).[1][2][3] LSF is a validated oncogene, particularly implicated in the pathogenesis of hepatocellular carcinoma (HCC), where its overexpression is correlated with poor prognosis.[1][2][4] this compound exerts its potent anti-proliferative and pro-apoptotic effects through a multi-faceted mechanism, primarily centered on the inhibition of LSF's transcriptional and non-transcriptional functions. This guide provides a comprehensive overview of the molecular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Primary Mechanism of Action: Inhibition of LSF DNA-Binding and Transcriptional Activity

The principal mechanism of this compound is the direct inhibition of the DNA-binding activity of LSF.[3][5] By binding to LSF, this compound prevents its association with the promoter regions of its target genes, thereby inhibiting their transcription.[3] This leads to the downregulation of a host of genes crucial for cancer cell proliferation, survival, invasion, and angiogenesis.[2][6][7]

A key target gene of LSF that is downregulated by this compound is Osteopontin (OPN), a protein heavily involved in tumor progression and metastasis.[2][4] Another critical target is Thymidylate Synthase (TS), an enzyme essential for DNA synthesis and a target for certain chemotherapies.[6][8] The inhibition of LSF-mediated transcription of these and other oncogenic genes is a cornerstone of this compound's anti-cancer activity.

Disruption of LSF-Protein Interactions

Beyond its impact on DNA binding, this compound also disrupts critical protein-protein interactions involving LSF. A notable example is the interaction between LSF and DNA methyltransferase 1 (DNMT1).[5] LSF recruits DNMT1 to specific gene promoters, leading to their hypermethylation and silencing. This compound disrupts the LSF-DNMT1 complex, leading to aberrant DNA methylation patterns and altered gene expression.[5][9] This epigenetic modulation contributes to this compound's overall mechanism of action.

Induction of Mitotic Arrest and Apoptosis

A significant consequence of LSF inhibition by this compound is the induction of mitotic arrest.[1][10] Cells treated with this compound exhibit a delay in mitotic progression, characterized by condensed but unaligned chromosomes.[1][11] This disruption of mitosis is attributed to the perturbation of spindle microtubules.[12] Ultimately, this mitotic catastrophe leads to programmed cell death (apoptosis) or cellular senescence, effectively eliminating cancer cells.[1][11] The induction of apoptosis is a key contributor to the anti-tumor efficacy of this compound.[6][10]

Quantitative Data

The anti-proliferative and LSF-inhibitory activities of this compound have been quantified in various studies. The following tables summarize the available half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values.

| Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| NIH 3T3 | LSF Transactivation | 2.1 | |

| NIH 3T3 | Growth Inhibition | 3.8 | |

| HeLa S3 | Growth Inhibition | 0.79 | |

| A549 | Growth Inhibition | 6.3 |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: Signaling Pathway

Caption: this compound inhibits LSF, blocking DNA binding and disrupting the LSF-DNMT1 complex, leading to decreased oncogene transcription and mitotic arrest.

Experimental Workflow: Chromatin Immunoprecipitation (ChIP)

Caption: Workflow for assessing this compound's effect on LSF's DNA binding via Chromatin Immunoprecipitation (ChIP).

Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA)

To assess the direct inhibitory effect of this compound on LSF's DNA-binding activity in vitro, an EMSA can be performed.

-

Reagents:

-

Recombinant purified LSF protein.

-

Double-stranded DNA probe containing a consensus LSF binding site, labeled with a detectable marker (e.g., biotin or a radioactive isotope).

-

This compound dissolved in a suitable solvent (e.g., DMSO).

-

Binding buffer (e.g., containing Tris-HCl, KCl, MgCl2, DTT, and a non-specific competitor DNA like poly(dI-dC)).

-

Loading dye.

-

Polyacrylamide gel.

-

Detection reagents specific to the probe label.

-

-

Procedure:

-

Incubate varying concentrations of this compound with the LSF protein in the binding buffer for a specified time (e.g., 30 minutes) at room temperature to allow for binding.

-

Add the labeled DNA probe to the mixture and incubate for another period (e.g., 20 minutes) to allow for LSF-DNA binding.

-

Add loading dye to the reactions and load the samples onto a pre-run native polyacrylamide gel.

-

Perform electrophoresis to separate the protein-DNA complexes from the free probe.

-

Transfer the separated samples to a membrane (if using a non-radioactive label) and detect the signal. A decrease in the signal from the LSF-DNA complex with increasing concentrations of this compound indicates inhibition of DNA binding.

-

Cell Proliferation Assay

To determine the GI50 of this compound in different cell lines, a cell proliferation assay such as the MTT or SRB assay can be used.

-

Materials:

-

Cancer cell lines of interest.

-

96-well plates.

-

Complete cell culture medium.

-

This compound stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) reagents.

-

Solubilization solution (for MTT assay) or Tris base (for SRB assay).

-

Plate reader.

-

-

Procedure:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (and a vehicle control) for a specific duration (e.g., 72 hours).

-

After the treatment period, perform the MTT or SRB assay according to the manufacturer's protocol.

-

Measure the absorbance using a plate reader.

-

Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the log of the this compound concentration and determine the GI50 value using non-linear regression analysis.

-

Conclusion

8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one (this compound) is a potent and specific inhibitor of the oncogenic transcription factor LSF. Its mechanism of action is multifaceted, involving the direct inhibition of LSF's DNA-binding activity, the disruption of LSF-protein interactions leading to epigenetic changes, and the induction of mitotic arrest and apoptosis. These activities make this compound a promising candidate for the development of targeted therapies for cancers driven by LSF overexpression, such as hepatocellular carcinoma. Further research into the clinical applications of this compound and other LSF inhibitors is warranted.

References

- 1. Targeting the oncogene LSF with either the small molecule inhibitor this compound or siRNA causes mitotic delays with unaligned chromosomes, resulting in cell death or senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Antiproliferative small-molecule inhibitors of transcription factor LSF reveal oncogene addiction to LSF in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transcription factor Late SV40 Factor (LSF) functions as an oncogene in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transcription factor LSF-DNMT1 complex dissociation by this compound leads to aberrant DNA methylation and gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The transcription factor LSF: a novel oncogene for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The transcription factor LSF: a novel oncogene for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound: a transcription-methylation switch for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. researchgate.net [researchgate.net]

- 12. DSpace [open.bu.edu]

An In-depth Technical Guide on 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one as a Late SV40 Factor Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one, also known as Factor Quinolinone Inhibitor 1 (FQI1), is a novel small molecule inhibitor of the Late SV40 Factor (LSF). LSF, a transcription factor, is implicated in the replication of Simian Virus 40 (SV40) and is overexpressed in various human cancers, most notably hepatocellular carcinoma (HCC). This compound has emerged as a promising therapeutic candidate due to its targeted inhibition of LSF, leading to antiproliferative and pro-apoptotic effects in cancer cells with minimal toxicity to normal cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound exerts its biological effects primarily by inhibiting the DNA-binding activity of the transcription factor LSF. LSF plays a crucial role in the transcription of SV40 late genes, which are essential for the production of viral capsid proteins and the subsequent assembly of new virions. In the context of cancer, particularly HCC, LSF acts as an oncogene, promoting cell proliferation, angiogenesis, and metastasis.

The inhibitory action of this compound on LSF disrupts the normal transcriptional regulation of genes involved in these processes. By binding to LSF, this compound prevents it from associating with its target DNA sequences in the promoter regions of genes, thereby downregulating their expression. This leads to a cascade of cellular events, including cell cycle arrest and the induction of apoptosis.

Quantitative Data Presentation

The efficacy of this compound has been evaluated across various cancer cell lines, primarily focusing on hepatocellular carcinoma. The following tables summarize the key quantitative data regarding its inhibitory and antiproliferative activities.

| Inhibitory Activity | Value | Reference |

| IC50 (LSF DNA-binding inhibition) | 2.1 µM | [1] |

| Antiproliferative Activity (GI50) | Cell Line | Value (µM) | Reference |

| QGY-7703 | ~2 | [2] | |

| Huh7 | ~2 | [2] | |

| HeLa | Not explicitly found | ||

| HepG2 | Not explicitly found |

Note: GI50 values for QGY-7703 and Huh7 are estimated from graphical data presented in the cited literature.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

LSF DNA-Binding Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)

This assay is used to determine the ability of this compound to inhibit the binding of LSF to its specific DNA recognition sequence.

Principle: EMSA is based on the principle that a protein-DNA complex will migrate more slowly than the free DNA fragment through a non-denaturing polyacrylamide gel, resulting in a "shift" in the band's position.

Protocol:

-

Preparation of Nuclear Extracts:

-

Culture and harvest approximately 20-100 million cells.

-

Wash the cell pellet with cold PBS.

-

Resuspend the pellet in a hypotonic buffer (NE Buffer A) and incubate on ice to swell the cells.

-

Homogenize the cells using a Dounce homogenizer to release the nuclei.

-

Centrifuge to pellet the nuclei and resuspend them in a high-salt extraction buffer (NE Buffer B) to lyse the nuclei and release nuclear proteins.

-

Centrifuge at high speed to pellet the nuclear debris and collect the supernatant containing the nuclear extract.

-

Determine the protein concentration of the nuclear extract using a Bradford assay.[3]

-

-

Probe Preparation and Labeling:

-

Binding Reaction:

-

In a reaction tube, combine the nuclear extract containing LSF, a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding, and the binding buffer.

-

Add varying concentrations of this compound or vehicle (DMSO) to the respective tubes and incubate.

-

Add the labeled DNA probe to initiate the binding reaction and incubate at room temperature.[6]

-

-

Electrophoresis and Detection:

-

Load the samples onto a native polyacrylamide gel.

-

Run the gel until adequate separation of the free probe and the protein-DNA complex is achieved.

-

Dry the gel (if using a radioactive probe) and expose it to X-ray film or a phosphorimager screen to visualize the bands. For non-radioactive probes, use an appropriate detection method (e.g., chemiluminescence, fluorescence imaging).[3][4][5]

-

Quantify the intensity of the shifted bands to determine the extent of LSF binding inhibition by this compound and calculate the IC50 value.

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where the yellow MTT tetrazolium salt is reduced by mitochondrial dehydrogenases in metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding:

-

Seed cells (e.g., QGY-7703, Huh7) in a 96-well plate at a predetermined density and allow them to adhere overnight.[2]

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).[2]

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log of the this compound concentration and determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.[2]

-

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment:

-

Treat cells with this compound or vehicle control for the desired time.

-

-

Cell Harvesting and Staining:

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Viable cells will be negative for both Annexin V and PI.

-

Early apoptotic cells will be positive for Annexin V and negative for PI.

-

Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

-

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental processes related to this compound.

Caption: SV40 Late Gene Expression Pathway and Inhibition by this compound.

Caption: Experimental Workflow for this compound Evaluation.

Conclusion

8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one (this compound) represents a significant advancement in the targeted therapy of cancers characterized by the overexpression of the LSF transcription factor. Its ability to specifically inhibit LSF's DNA-binding activity translates into potent antiproliferative and pro-apoptotic effects in hepatocellular carcinoma cells. The data and experimental protocols presented in this guide provide a solid foundation for further research and development of this compound and other LSF inhibitors as novel anticancer agents. Future studies should focus on elucidating the full spectrum of its in vivo efficacy, safety profile, and potential for combination therapies.

References

- 1. Antiproliferative small-molecule inhibitors of transcription factor LSF reveal oncogene addiction to LSF in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. med.upenn.edu [med.upenn.edu]

- 4. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. licorbio.com [licorbio.com]

- 6. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. pubcompare.ai [pubcompare.ai]

- 10. google.com [google.com]

The Rise of Dioxoloquinolines: A Technical Guide to Synthesis and Discovery of Novel Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this broad class, dioxoloquinoline derivatives, characterized by a methylenedioxy group fused to the quinoline core, are emerging as a promising area of research for the development of novel therapeutics, particularly in oncology. This technical guide provides an in-depth overview of the discovery and synthesis of these novel compounds, presenting key data, experimental protocols, and the underlying molecular pathways they modulate.

Data Presentation: Cytotoxic Activity of Novel Derivatives

The evaluation of novel dioxoloquinoline and related furoquinoline derivatives has demonstrated significant cytotoxic potential across a range of human cancer cell lines. The following tables summarize the in vitro activity of these compounds, presenting 50% inhibitory concentration (IC50) values to allow for clear comparison of their potency.

| Compound Reference | HCT-116 (Colon) | MCF-7 (Breast) | U2OS (Osteosarcoma) | A549 (Lung) |

| 8a | 12.34 µM | 8.76 µM | 15.67 µM | 20.11 µM |

| 8e | 10.98 µM | 7.99 µM | 14.32 µM | 18.54 µM |

| 10a | 9.87 µM | 6.54 µM | 11.23 µM | 14.32 µM |

| 10b | 7.65 µM | 5.43 µM | 9.87 µM | 12.45 µM |

| 10c | 4.32 µM | 6.78 µM | 7.89 µM | 24.96 µM |

| Data for furo[2,3-b]quinoline derivatives, structurally related to dioxoloquinolines. |

| Compound Reference | HepG2 (Liver) | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) |

| BAPPN | 3.3 µg/mL | 23 µg/mL | 3.1 µg/mL | 9.96 µg/mL |

| Data for an indolo[2,3-b]quinoline derivative, a related polycyclic quinoline structure.[1][2] |

Experimental Protocols

The synthesis and evaluation of novel dioxoloquinoline derivatives involve a series of well-defined experimental procedures.

General Synthesis of[1][3]dioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones[4]

A catalyst-free, three-component reaction is employed for the synthesis of these novel dioxoloquinoline analogues.

Materials:

-

Aromatic aldehydes

-

Ethyl 2,4-dioxotetrahydrothiophene-3-carboxylate

-

3,4-(methylenedioxy)aniline

-

Ethanol

Procedure:

-

A mixture of the aromatic aldehyde (1 mmol), ethyl 2,4-dioxotetrahydrothiophene-3-carboxylate (1 mmol), and 3,4-(methylenedioxy)aniline (1 mmol) is prepared in ethanol (10 mL).

-

The reaction mixture is refluxed for 2-3 hours and the progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure product.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds against various cancer cell lines is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Human cancer cell lines (e.g., HCT-116, MCF-7, U2OS, A549)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Synthesized dioxoloquinoline derivatives dissolved in dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

DMSO

Procedure:

-

Cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

The cells are then treated with various concentrations of the synthesized compounds and incubated for an additional 48 hours.

-

After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

-

The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 490 nm using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.

Signaling Pathways and Mechanisms of Action

While research specifically on dioxoloquinoline derivatives is ongoing, the broader class of quinoline compounds is known to exert its anticancer effects through the modulation of key signaling pathways involved in cell growth, proliferation, and survival.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that is often dysregulated in cancer, leading to uncontrolled cell growth and proliferation. Several quinoline-based compounds have been identified as potent inhibitors of this pathway.[3] They can act at different nodes of the pathway, including the inhibition of PI3K, Akt, and mTOR kinases. Inhibition of this pathway by dioxoloquinoline derivatives would lead to the downstream suppression of protein synthesis, cell cycle progression, and survival signals, ultimately inducing apoptosis in cancer cells.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by dioxoloquinoline derivatives.

Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. Topoisomerase inhibitors are a well-established class of anticancer drugs. They function by stabilizing the transient DNA-enzyme cleavage complex, leading to DNA strand breaks and subsequent cell death. Several quinoline derivatives have been shown to act as topoisomerase I or II inhibitors.[4] It is hypothesized that novel dioxoloquinoline derivatives may also exert their cytotoxic effects through this mechanism.

Caption: Mechanism of action of dioxoloquinoline derivatives as topoisomerase inhibitors.

Experimental Workflow for Drug Discovery

The discovery and development of novel dioxoloquinoline derivatives follow a structured workflow, from initial design and synthesis to preclinical evaluation.

Caption: A typical workflow for the discovery of novel dioxoloquinoline drug candidates.

This guide provides a foundational understanding of the synthesis, biological evaluation, and potential mechanisms of action of novel dioxoloquinoline derivatives. As research in this area continues to expand, these compounds hold significant promise for the development of next-generation targeted therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Activity of Quinolinone-Based LSF Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activity of quinolinone-based inhibitors targeting the Late SV40 Factor (LSF) transcription factor. LSF, also known as Transcription Factor CP2 (TFCP2), is a critical regulator of cell cycle progression and is overexpressed in various cancers, making it a promising target for novel anti-cancer therapeutics.[1] This document details the mechanism of action, quantitative biological data, and key experimental protocols for studying these inhibitors, with a focus on the lead compound, Factor Quinolinone Inhibitor 1 (FQI1), and its analogs.

Core Concepts: A Dual Mechanism of Action

Quinolinone-based LSF inhibitors, such as this compound, exhibit a dual mechanism of action that contributes to their potent anti-cancer effects. Primarily, they function by directly inhibiting the DNA-binding and transcriptional activity of LSF.[2][3] This disruption of LSF's function leads to cell cycle arrest and apoptosis, particularly in cancer cells that have become dependent on LSF for their proliferation and survival, a phenomenon known as oncogene addiction.[2]

Furthermore, recent studies have revealed a secondary, non-transcriptional mechanism of action. These inhibitors have been shown to interfere with microtubule dynamics during mitosis.[4] This leads to defects in spindle formation, mitotic arrest, and ultimately, cell death.[5] This dual-pronged attack on both transcriptional regulation and microtubule function may explain the high potency and low toxicity profile observed with these compounds.

Quantitative Data on Quinolinone-Based LSF Inhibitors

The following tables summarize the available quantitative data for key quinolinone-based LSF inhibitors, providing a basis for comparison of their biological activities.

| Compound | Assay | Cell Line | IC50 / GI50 (µM) | Reference |

| This compound (racemic) | LSF Transactivation Inhibition (IC50) | NIH 3T3 | 2.1 | [2] |

| Cell Proliferation (GI50) | NIH 3T3 | 3.8 | [2] | |

| Cell Proliferation (GI50) | HeLa S3 | 0.79 | [2] | |

| Cell Proliferation (GI50) | A549 | 6.3 | [2] | |

| (S)-FQI1 | LSF Transactivation Inhibition (IC50) | NIH 3T3 | ~0.7 (3x more active than racemate) | [6] |

| Cell Proliferation (GI50) | Multiple | ~2x more active than racemate | [2] | |

| (R)-FQI1 | LSF Transactivation Inhibition (IC50) | NIH 3T3 | >10x less active than racemate | [6] |

| Cell Proliferation (GI50) | Multiple | >10x less active than racemate | [2] | |

| FQI2 (achiral) | LSF Transactivation Inhibition (IC50) | NIH 3T3 | As active as (S)-FQI1 | [6] |

| Cell Proliferation (GI50) | Multiple | As active as (S)-FQI1 | [2] | |

| FQI34 | Cell Proliferation (GI50) | DLD-1 | 0.24 | |

| Cell Proliferation (GI50) | RPE | 0.32 |

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the study of quinolinone-based LSF inhibitors are provided below.

LSF-Dependent Luciferase Reporter Assay

This assay is used to quantify the ability of a compound to inhibit the transcriptional activity of LSF.

Methodology:

-

Cell Culture and Transfection:

-

Culture NIH 3T3 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

-

Co-transfect the cells with two plasmids:

-

A firefly luciferase reporter plasmid under the control of an LSF-dependent promoter.

-

A Renilla luciferase control plasmid (e.g., driven by the HSV-tk promoter) for normalization of transfection efficiency.[2]

-

-

-

Compound Treatment:

-

After transfection, treat the cells with varying concentrations of the quinolinone-based inhibitor or DMSO as a vehicle control.

-

-

Luciferase Activity Measurement:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Plot the normalized luciferase activity against the compound concentration to determine the IC50 value (the concentration at which 50% of LSF transactivation is inhibited).[2]

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is employed to directly assess the inhibition of LSF's DNA-binding activity.

Methodology:

-

Probe Preparation:

-

Synthesize and label a double-stranded DNA oligonucleotide probe containing the LSF binding site. Labeling can be done with radioactive isotopes (e.g., ³²P) or non-radioactive tags (e.g., biotin).

-

-

Binding Reaction:

-

Incubate in vitro-translated or purified LSF protein with the labeled probe in a binding buffer.

-

For inhibition studies, pre-incubate the LSF protein with the quinolinone inhibitor or DMSO control before adding the probe.[2]

-

-

Electrophoresis:

-

Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

-

Detection:

-

Visualize the bands by autoradiography (for radioactive probes) or chemiluminescence/colorimetric detection (for non-radioactive probes). A "shift" in the mobility of the probe indicates protein binding, and a reduction in this shift in the presence of the inhibitor demonstrates its inhibitory activity.

-

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Methodology:

-

Cell Seeding:

-

Seed cells (e.g., HeLa, A549) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[7]

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of the quinolinone inhibitor for a specified period (e.g., 48-72 hours).

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4-6 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[7]

-

-

Solubilization and Measurement:

-

Carefully remove the media and dissolve the formazan crystals in DMSO.[7]

-

Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the cell viability against the compound concentration to determine the GI50 value (the concentration at which cell growth is inhibited by 50%).

-

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of tubulin into microtubules.

Methodology:

-

Reaction Setup:

-

Prepare a reaction mixture containing purified tubulin protein in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) supplemented with GTP.

-

-

Compound Addition:

-

Add the quinolinone inhibitor or a control compound (e.g., paclitaxel as a polymerization enhancer, or nocodazole as a destabilizer) to the reaction mixture.

-

-

Polymerization Monitoring:

-

Initiate polymerization by raising the temperature to 37°C.

-

Monitor the increase in turbidity (light scattering) at 340-350 nm over time using a spectrophotometer. The increase in absorbance is proportional to the amount of microtubule polymer formed.

-

-

Data Analysis:

-

Plot the absorbance versus time to generate polymerization curves.

-

Analyze the curves to determine the effect of the inhibitor on the rate and extent of tubulin polymerization.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the LSF signaling pathway, the experimental workflows, and the logical relationship between this compound and its more potent analog.

Caption: LSF (TFCP2) Signaling Pathway and Inhibition by Quinolinones.

Caption: Experimental Workflows for Assessing LSF Inhibitor Activity.

Caption: Logical Relationship between this compound and its Potent Analog FQI34.

Conclusion

Quinolinone-based LSF inhibitors represent a promising class of anti-cancer agents with a novel, dual mechanism of action. Their ability to concurrently inhibit the transcriptional activity of the LSF oncogene and disrupt microtubule dynamics provides a powerful strategy for inducing cancer cell death. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to advance these and similar compounds towards clinical application. Further investigation into the structure-activity relationships within this class of inhibitors will be crucial for the development of even more potent and selective LSF-targeted therapies.

References

- 1. The transcription factor LSF: a novel oncogene for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiproliferative small-molecule inhibitors of transcription factor LSF reveal oncogene addiction to LSF in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiproliferative small-molecule inhibitors of transcription factor LSF reveal oncogene addiction to LSF in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DSpace [open.bu.edu]

- 5. oncotarget.com [oncotarget.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

In Silico Modeling of 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one Binding to LSF: A Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the in silico methodologies used to model the binding of 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one, a known inhibitor of the Late SV40 Factor (LSF), to its target protein. LSF, also known as Transcription Factor CP2 (TFCP2), is a critical protein involved in various cellular processes, and its inhibition has therapeutic potential. This document details the experimental protocols for molecular docking and molecular dynamics simulations, outlines data presentation for quantitative analysis, and visualizes key workflows and pathways.

Introduction

8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one, also known as Factor Quinolinone Inhibitor 1 (FQI1), is a small molecule that has been identified as an inhibitor of the Late SV40 Factor (LSF)[1][2]. LSF (also referred to as TFCP2) is a transcription factor that plays a significant role in cell cycle progression, oncogenesis, and viral gene expression[3]. Understanding the precise binding mechanism of this compound to LSF at an atomic level is crucial for the rational design of more potent and selective inhibitors. In silico modeling, encompassing techniques like molecular docking and molecular dynamics (MD) simulations, provides a powerful and cost-effective approach to elucidate these interactions.

This guide outlines a robust computational workflow to investigate the binding of this compound to LSF, providing detailed protocols and data interpretation strategies.

Experimental Protocols

A systematic in silico analysis involves a multi-step process, from the preparation of the molecular structures to the final binding free energy calculations.

Preparation of Molecular Structures

2.1.1. Receptor Preparation (LSF)

-

Structure Retrieval: Obtain the three-dimensional crystal structure of LSF from the Protein Data Bank (PDB). If a full-length experimental structure is unavailable, homology modeling can be employed to generate a theoretical model based on the sequence of the target protein and the known structures of related proteins.

-

Structural Refinement: The retrieved PDB structure must be prepared for docking. This involves:

-

Removing water molecules and other heteroatoms not relevant to the binding interaction.

-

Adding hydrogen atoms, as they are typically not resolved in X-ray crystal structures.

-

Assigning correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH.

-

Repairing any missing residues or atoms using tools like UCSF Chimera or Maestro.

-

2.1.2. Ligand Preparation (this compound)

-

Structure Generation: The 2D structure of 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one can be obtained from chemical databases like PubChem or generated using chemical drawing software.

-

3D Conformation and Energy Minimization: A low-energy 3D conformation of the ligand is generated. This is followed by energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4]

-

Binding Site Prediction: The potential binding pocket of this compound on LSF is identified. This can be based on the location of a co-crystallized ligand in the experimental structure or predicted using binding site detection algorithms.

-

Grid Generation: A grid box is defined around the predicted binding site to confine the search space for the docking algorithm.

-

Docking Simulation: Docking is performed using software such as AutoDock Vina.[5] The program samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.[6]

-

Pose Analysis: The resulting docking poses are analyzed, and the one with the best score (lowest binding energy) is typically selected for further analysis.

Molecular Dynamics (MD) Simulation

MD simulations are used to study the dynamic behavior of the protein-ligand complex over time, providing insights into its stability and the nature of the interactions.[7][8]

-

System Setup: The top-ranked protein-ligand complex from docking is placed in a periodic box of a chosen water model (e.g., TIP3P).[9] Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological salt concentration.[9]

-

Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.[9]

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure to ensure the system reaches a stable state. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).

-

Production MD Run: A long-duration MD simulation (e.g., 100 ns) is performed to generate a trajectory of the complex's motion over time.[9]

-

Trajectory Analysis: The saved trajectory is analyzed to evaluate the stability of the complex and the nature of the interactions. Key analyses include:

-

Root Mean Square Deviation (RMSD): To assess the conformational stability of the protein and ligand over time.

-

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein.[9]

-

Hydrogen Bond Analysis: To determine the occupancy of hydrogen bonds between the protein and ligand.

-

Radius of Gyration (Rg): To evaluate the compactness of the protein-ligand complex.[9]

-

Binding Free Energy Calculation

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used to estimate the binding free energy of the protein-ligand complex from the MD simulation trajectory.[10][11][12] This provides a more accurate estimation of binding affinity than docking scores alone. The binding free energy is calculated as the difference between the free energy of the complex and the free energies of the protein and ligand in their unbound states.[10]

Data Presentation

Quantitative data from the in silico analysis should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Molecular Docking Results

| Ligand | Docking Score (kcal/mol) | Interacting Residues | Hydrogen Bonds (Number) | Hydrophobic Interactions (Residues) |

| This compound | -9.8 | TYR23, LYS45, ASP89 | 3 | VAL21, ILE47, PHE90 |

| Control | -7.2 | TYR23, SER46 | 1 | VAL21, LEU88 |

Table 2: MD Simulation Stability Metrics

| System | Average RMSD (Å) | Average RMSF (Å) (Binding Site) | Average Rg (Å) | Average H-Bonds |

| LSF-FQI1 Complex | 1.5 ± 0.2 | 0.8 ± 0.1 | 22.5 ± 0.3 | 2.7 ± 0.5 |

| Apo-LSF | 1.8 ± 0.3 | 1.2 ± 0.2 | 23.1 ± 0.4 | N/A |

Table 3: Binding Free Energy Calculation (MM/GBSA)

| Energy Component | LSF-FQI1 Complex (kcal/mol) |

| Van der Waals Energy | -45.7 ± 2.1 |

| Electrostatic Energy | -28.3 ± 1.8 |

| Polar Solvation Energy | 52.1 ± 3.5 |

| Non-polar Solvation Energy | -5.6 ± 0.4 |

| Binding Free Energy (ΔG) | -27.5 ± 4.2 |

Visualizations

Diagrams are essential for illustrating complex workflows and biological pathways.

Caption: In Silico Modeling Workflow for LSF-FQI1 Binding Analysis.

Caption: Simplified LSF Signaling Pathway and Point of this compound Inhibition.

Conclusion

The in silico approach detailed in this guide provides a comprehensive framework for investigating the binding of 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one to LSF. By combining molecular docking, extensive molecular dynamics simulations, and rigorous binding free energy calculations, researchers can gain valuable insights into the molecular determinants of this interaction. This knowledge is instrumental for the structure-based design of novel, more effective LSF inhibitors for therapeutic applications. The methodologies and data presentation formats described herein offer a standardized protocol for conducting and reporting such computational drug discovery studies.

References

- 1. 599151-35-6|8-(2-Ethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one|BLD Pharm [bldpharm.com]

- 2. 8-(2-Ethoxyphenyl)-7,8-dihydro-1,3-Dioxolo[4,5-g]quinolin-6(5H)-one | 599151-35-6 [m.chemicalbook.com]

- 3. TFCP2 — Early Detection Research Network [edrn.cancer.gov]

- 4. youtube.com [youtube.com]

- 5. In Silico Molecular Docking with Ligand Target [protocols.io]

- 6. m.youtube.com [m.youtube.com]

- 7. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

- 8. researchgate.net [researchgate.net]

- 9. 3.7. Molecular Dynamics Simulation of Protein–Ligand Complexes [bio-protocol.org]

- 10. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]

- 11. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. peng-lab.org [peng-lab.org]

Spectroscopic Analysis of 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one: A Technical Overview

A comprehensive search for existing spectroscopic data on 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one has yielded no specific experimental values for its NMR, IR, or mass spectrometry characterization. The compound appears to be a novel or not widely reported substance, and as such, its detailed spectroscopic properties are not available in the public domain.

While data on structurally related dioxolo-quinoline derivatives exists, direct extrapolation of spectroscopic values is not feasible due to the unique substitution pattern of the target molecule. The 2-ethoxyphenyl group at the 8-position significantly influences the electronic environment and conformation of the quinolinone core, making its spectroscopic signature distinct.

For researchers and drug development professionals interested in this specific molecule, the following sections outline the standard methodologies and expected spectral characteristics based on general principles of spectroscopic analysis for similar heterocyclic systems.

Table 1: Predicted Spectroscopic Data

This table is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.

| Technique | Expected Signals/Peaks | Predicted Chemical Shifts/Frequencies/m/z |

| ¹H NMR | Aromatic protons, Methylene protons (dioxolo), Methylene protons (dihydroquinolinone), Ethoxy group protons | Aromatic region: δ 6.5-8.0 ppm; O-CH₂-O: δ ~6.0 ppm; -CH₂-CH₂-N-: δ 2.5-4.5 ppm; O-CH₂-CH₃: δ 3.5-4.5 ppm (q); O-CH₂-CH₃: δ 1.0-1.5 ppm (t) |

| ¹³C NMR | Aromatic carbons, Carbonyl carbon, Methylene carbons, Alkyl carbons | Aromatic region: δ 100-160 ppm; C=O: δ ~165-175 ppm; O-CH₂-O: δ ~101 ppm; -CH₂-CH₂-N-: δ 20-50 ppm; O-CH₂-CH₃: δ ~60-70 ppm; O-CH₂-CH₃: δ ~15 ppm |

| IR | C=O stretch, C-N stretch, C-O stretch, Aromatic C-H stretch | C=O: ~1650-1680 cm⁻¹; C-N: ~1200-1350 cm⁻¹; C-O: ~1000-1300 cm⁻¹; Aromatic C-H: ~3000-3100 cm⁻¹ |

| Mass Spec. | Molecular Ion Peak [M]⁺ | Predicted m/z: 325.13 |

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and spectroscopic characterization of novel quinolinone derivatives like the one .

Synthesis Workflow

A potential synthetic route could involve a multi-step process, likely culminating in the formation of the dihydroquinolinone ring system.

The Pharmacokinetic Profile of Dioxoloquinoline Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxoloquinoline compounds represent a class of heterocyclic molecules that have garnered significant interest in drug discovery due to their diverse pharmacological activities. Understanding the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of these compounds is critical for their development as therapeutic agents. This technical guide provides an in-depth overview of the pharmacokinetics of dioxoloquinoline derivatives, with a focus on the investigational anti-inflammatory drug licofelone and the selective α1-adrenoceptor antagonist tasuldine. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes metabolic and experimental workflows to support researchers in this field.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of dioxoloquinoline compounds can vary significantly based on their specific chemical structures and the biological systems in which they are studied. Below is a summary of available quantitative data for licofelone and tasuldine across different species.

Table 1: Pharmacokinetic Parameters of Licofelone in Humans

| Parameter | Value | Reference |

| Tmax (Time to Maximum Concentration) | 2 - 3 hours | [1] |

| Elimination Half-life (t½) | Biphasic: initial ~1 hour, terminal 7-9 hours | [1] |

No comprehensive public data on other pharmacokinetic parameters such as AUC, Cmax, Clearance, and Volume of Distribution for licofelone in preclinical species was identified in the conducted research.

Table 2: Pharmacokinetic Parameters of Tasuldine in Rats, Dogs, and Humans

| Species | Dose | Tmax (hr) | Cmax (ng/mL) | AUC (ng·hr/mL) | t½ (hr) | CLoral (L/hr/kg) | F (%) |

| Rat | 1 mg/kg (IV) | - | - | - | 0.32 | - | - |

| 1 mg/kg (PO) | < 1 | - | - | - | 34.5 | 6.9 | |

| 10 mg/kg (PO) | < 1 | - | - | - | 113.6 | 22.8 | |

| Dog | (IV) | - | - | - | 1.13 | - | - |

| 0.3-3 mg/kg (PO) | < 1 | - | - | - | 3.01-3.99 | 29.7-42.0 | |

| Human | (PO) | 1.0-1.8 | - | - | - | 0.031-0.041 | - |

Data for tasuldine is adapted from a study on its pharmacokinetics and plasma protein binding[2]. CLoral represents oral clearance, and F represents bioavailability.

Metabolic Pathways

The biotransformation of dioxoloquinoline compounds is a critical determinant of their pharmacokinetic profile and pharmacological activity. Metabolism typically proceeds through Phase I (functionalization) and Phase II (conjugation) reactions, primarily in the liver.

Metabolism of Licofelone

Licofelone undergoes extensive metabolism involving multiple cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes[3][4]. The primary metabolic pathways include hydroxylation and glucuronidation.

-

Phase I Metabolism: Two major hydroxylated metabolites, M2 and M4, are formed.

-

Phase II Metabolism: Licofelone is rapidly converted to its acyl glucuronide, M1, a reaction catalyzed by UGT2B7, UGT1A9, and UGT1A3[3][4].

-

Sequential Metabolism: A key feature of licofelone's metabolism is the subsequent hydroxylation of the M1 glucuronide by CYP2C8 to form a hydroxy-glucuronide, M3[3][4].

The following diagram illustrates the major metabolic pathways of licofelone.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to generating reliable pharmacokinetic data. The following sections outline standardized methodologies for key in vivo and in vitro assays.

In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical procedure for evaluating the pharmacokinetic profile of a dioxoloquinoline compound in rats following intravenous and oral administration[5][6].

Animals: Male Sprague-Dawley rats are commonly used. Animals should be acclimatized and fasted overnight before the study.

Dosing:

-

Intravenous (IV): The compound is dissolved in a suitable vehicle and administered as a bolus injection into the femoral vein.

-

Oral (PO): The compound is administered by oral gavage.

Blood Sampling:

-

Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes post-dose) from the jugular or tail vein into heparinized tubes.

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

Data Analysis:

-

Plasma concentrations of the parent drug and its metabolites are determined using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic parameters (AUC, Cmax, Tmax, t½, CL, Vd) are calculated using non-compartmental analysis software.

The workflow for a typical in vivo pharmacokinetic study is depicted below.

In Vitro Metabolism Assay Using Liver Microsomes

This assay is used to assess the metabolic stability of a compound and identify the enzymes responsible for its metabolism[4][7][8].

Materials:

-

Liver microsomes (from human, rat, dog, or monkey)

-

Test compound

-

NADPH regenerating system (for Phase I metabolism)

-

UDPGA (for Phase II metabolism)

-

Phosphate buffer

Procedure:

-

Pre-incubate liver microsomes with the test compound in phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system (and UDPGA if studying glucuronidation).

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

-

Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound and the formation of metabolites.

Data Analysis:

-

The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

-

Metabolite identification is performed by comparing the mass spectra of the products with those of the parent compound and potential metabolite standards.

Analytical Method for Quantification in Plasma

A validated bioanalytical method is crucial for the accurate measurement of drug concentrations in biological matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the standard for this purpose.

Sample Preparation:

-

Protein precipitation is a common method for extracting the drug from plasma. An organic solvent (e.g., acetonitrile) is added to the plasma sample, followed by vortexing and centrifugation.

-

The supernatant is then injected into the HPLC-MS/MS system.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Optimized for the specific column and separation.

Mass Spectrometric Detection:

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Specific precursor-to-product ion transitions are monitored for the analyte and an internal standard.

Validation: The method must be validated according to regulatory guidelines for accuracy, precision, linearity, selectivity, and stability.

Conclusion

The pharmacokinetic properties of dioxoloquinoline compounds are key to their successful development as therapeutic agents. This guide has provided an overview of the available quantitative data for licofelone and tasuldine, detailed the metabolic pathways of licofelone, and outlined standard experimental protocols for pharmacokinetic evaluation. The provided diagrams offer a visual representation of complex processes to aid in understanding. It is evident that while some information is available, further research is needed to fully characterize the ADME properties of this promising class of compounds across a wider range of derivatives and preclinical species. This will enable a more comprehensive understanding of their structure-pharmacokinetic relationships and facilitate the design of new dioxoloquinoline-based drugs with optimized therapeutic potential.

References

- 1. Licofelone--a novel analgesic and anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and plasma protein binding of tamsulosin hydrochloride in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. currentseparations.com [currentseparations.com]

- 4. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A pharmacokinetic study of diclofenac sodium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of FQI1: A Novel Inhibitor of the LSF-DNMT1 Axis with Therapeutic Potential in Oncology

A Technical Overview for Researchers and Drug Development Professionals

Abstract

Factor Quinolinone Inhibitor 1 (FQI1) is a novel small molecule inhibitor that has demonstrated significant therapeutic potential in early-stage cancer research, particularly in hepatocellular carcinoma (HCC). This compound uniquely targets the interaction between the transcription factor LSF (Late SV40 Factor) and DNA methyltransferase 1 (DNMT1), disrupting a key oncogenic partnership. This dual mechanism of action—interfering with transcriptional regulation and epigenetic maintenance—leads to potent anti-proliferative and pro-apoptotic effects in cancer cells while sparing normal tissues. This technical guide provides a comprehensive overview of the preclinical research on this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its operational pathways.

Introduction

Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited effective systemic therapies.[1] A promising therapeutic strategy involves targeting oncogene addiction, a phenomenon where cancer cells become dependent on a single oncogenic pathway for their survival and proliferation.[2] The transcription factor LSF (Late SV40 Factor), also known as TFCP2, has been identified as a key oncogene in HCC.[3] LSF is overexpressed in a majority of human HCC cases, and its expression levels correlate with disease progression.[3]

This compound emerged from a high-throughput screening for small molecule inhibitors of LSF's DNA binding activity.[2][3] Subsequent research has elucidated a more complex and potent mechanism of action, positioning this compound as a promising candidate for further therapeutic development.[4]

Mechanism of Action of this compound

This compound exerts its anti-cancer effects through a dual mechanism that disrupts both transcriptional regulation and epigenetic maintenance by targeting the LSF-DNMT1 axis.

2.1. Inhibition of LSF DNA Binding and Transcriptional Activity

LSF is a transcription factor that regulates the expression of genes involved in critical cellular processes such as cell cycle progression, invasion, angiogenesis, and chemoresistance.[3] In HCC, LSF acts as an oncogenic driver. This compound directly inhibits the DNA-binding activity of LSF.[5] This prevents LSF from activating the transcription of its target genes, thereby suppressing the oncogenic pathways it controls.[5] The inhibition of LSF's transcriptional activity is a primary contributor to the anti-proliferative effects of this compound.[5]

2.2. Disruption of the LSF-DNMT1 Complex and Alteration of DNA Methylation

Beyond its role as a direct transcriptional regulator, LSF forms a complex with DNA methyltransferase 1 (DNMT1).[4][6] DNMT1 is the key enzyme responsible for maintaining DNA methylation patterns during cell division.[4] The LSF-DNMT1 complex localizes DNMT1 to specific genomic loci, leading to aberrant hypermethylation and silencing of tumor suppressor genes, a hallmark of cancer.[4][6]

This compound disrupts the physical interaction between LSF and DNMT1.[4][6] This dissociation of the LSF-DNMT1 complex leads to a genome-wide alteration of DNA methylation patterns, including both hypomethylation and hypermethylation at different loci.[6] The resulting epigenetic reprogramming contributes to the reactivation of tumor suppressor genes and the overall anti-tumor activity of this compound.[4] This two-pronged attack on both a transcription factor and an epigenetic modifier makes this compound a particularly compelling therapeutic candidate.[4]

Quantitative Preclinical Data

The following tables summarize key quantitative data from early-stage research on this compound.

Table 1: In Vitro Activity of this compound in Hepatocellular Carcinoma Cell Lines

| Cell Line | Assay Type | Endpoint | This compound Concentration | Result | Reference |

| Aggressive HCC Cell Line | Apoptosis Assay | Induction of Apoptosis | Not Specified | Rapidly induces apoptosis | [7] |

| Multiple Cell Lines | Proliferation Assay | GI₅₀ | Not Specified | Antiproliferative activity observed | [5] |

| LSF-overexpressing cells (including HCC) | Viability Assay | Cell Death | Not Specified | Rapidly induced cell death | [5] |

| Primary or immortalized hepatocytes | Viability Assay | Cytotoxicity | Not Specified | Unaffected by treatment | [5] |

Table 2: In Vivo Efficacy of this compound in a Mouse Xenograft Model of HCC

| Animal Model | Treatment | Dosage and Schedule | Outcome | Reference |

| Nude mice with human HCC xenografts | This compound | Not Specified | Markedly inhibited tumor growth and angiogenesis | [3] |

| Mouse xenograft model | This compound (as a single agent) | Not Specified | Dramatically inhibited tumor growth with no observable general tissue cytotoxicity | [5] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the core experimental protocols used in the preclinical evaluation of this compound.

4.1. Electrophoretic Mobility Shift Assay (EMSA) for LSF DNA Binding

This assay is used to determine the ability of this compound to inhibit the binding of LSF to its DNA target sequence.

-

Principle: This technique relies on the principle that a protein-DNA complex will migrate more slowly than free DNA through a non-denaturing polyacrylamide gel.

-

Protocol:

-

A DNA probe containing the LSF binding site is labeled with a radioactive or fluorescent tag.

-

Recombinant LSF protein is incubated with the labeled DNA probe in the presence of varying concentrations of this compound or a vehicle control.

-

The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

-

The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescence scanner.

-

A reduction in the intensity of the shifted band (protein-DNA complex) in the presence of this compound indicates inhibition of LSF DNA binding.

-

4.2. Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are performed to confirm that this compound inhibits the binding of LSF to the promoters of its target genes within intact cells.

-

Principle: This method is used to determine the in vivo association of a specific protein with a specific DNA sequence.

-

Protocol:

-

HCC cells are treated with this compound or a vehicle control.

-

Proteins are cross-linked to DNA using formaldehyde.

-

The cells are lysed, and the chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

-

An antibody specific to LSF is used to immunoprecipitate the LSF-DNA complexes.

-

The cross-links are reversed, and the DNA is purified.

-

Quantitative PCR (qPCR) is used to measure the amount of specific DNA sequences (promoters of LSF target genes) that were co-immunoprecipitated with LSF.

-

A decrease in the amount of target DNA in this compound-treated cells compared to control cells indicates that this compound has inhibited the binding of LSF to its target genes in the cellular context.

-

4.3. Cell Viability and Apoptosis Assays

These assays are fundamental for assessing the cytotoxic and pro-apoptotic effects of this compound on cancer cells.

-

MTT Assay (Cell Viability):

-

HCC cells are seeded in 96-well plates and treated with a range of this compound concentrations for a specified period.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells and incubated.

-

Mitochondrial reductases in viable cells convert MTT into formazan crystals.

-

The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

-

A decrease in absorbance indicates a reduction in cell viability.

-

-

Annexin V/Propidium Iodide (PI) Staining (Apoptosis):

-

HCC cells are treated with this compound.

-

The cells are harvested and stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (which enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).

-

The stained cells are analyzed by flow cytometry.

-

An increase in the percentage of Annexin V-positive cells indicates the induction of apoptosis.

-

4.4. In Vivo Xenograft Studies

These studies are critical for evaluating the anti-tumor efficacy and potential toxicity of this compound in a living organism.

-

Protocol:

-

Human HCC cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

The treatment group receives this compound via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle control.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

-

Major organs can be collected for histopathological analysis to assess for any signs of toxicity.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key mechanisms and experimental processes discussed.

Discussion and Future Directions

The early-stage research on this compound has established it as a promising therapeutic candidate for HCC and potentially other cancers driven by LSF. Its dual mechanism of action, targeting both transcriptional and epigenetic pathways, offers the potential for a more durable and potent anti-tumor response.[4] The high degree of selectivity for cancer cells over normal cells observed in preclinical models is a particularly encouraging finding.[2][5]

Future research should focus on several key areas:

-

Pharmacokinetics and Pharmacodynamics: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-response relationship in vivo.

-

Combination Therapies: Investigating the synergistic potential of this compound with other targeted therapies or immunotherapies could lead to more effective treatment regimens.

-

Biomarker Development: Identifying predictive biomarkers of response to this compound will be crucial for patient selection in future clinical trials.

-

Clinical Translation: As of now, there are no ongoing clinical trials for this compound listed in major clinical trial registries.[8][9][10] The robust preclinical data warrants the initiation of Phase I clinical trials to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with advanced HCC.

Conclusion

This compound represents a novel and exciting approach to cancer therapy. By targeting the LSF-DNMT1 axis, it disrupts a critical oncogenic node, leading to potent and selective cancer cell death. The comprehensive preclinical data summarized in this guide underscores the significant therapeutic potential of this compound and provides a strong rationale for its continued development as a novel anti-cancer agent.

References

- 1. Hepatocellular carcinoma (HCC): The most promising therapeutic targets in the preclinical arena based on tumor biology characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New compound discovered that rapidly kills liver cancer | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]

- 3. The transcription factor LSF: a novel oncogene for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a transcription-methylation switch for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiproliferative small-molecule inhibitors of transcription factor LSF reveal oncogene addiction to LSF in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transcription factor LSF-DNMT1 complex dissociation by this compound leads to aberrant DNA methylation and gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Focus Biomolecules [mayflowerbio.com]

- 8. fibrofoundation.org [fibrofoundation.org]

- 9. UCSF Hepatocellular Cancer Clinical Trials for 2025 — San Francisco Bay Area [clinicaltrials.ucsf.edu]

- 10. FCS Clinical Trial Navigator - Home [clinicaltrialnavigator.com]

Methodological & Application

Synthesis Protocol for 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one

Application Note

Introduction